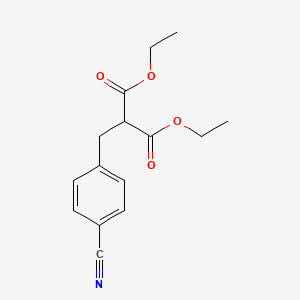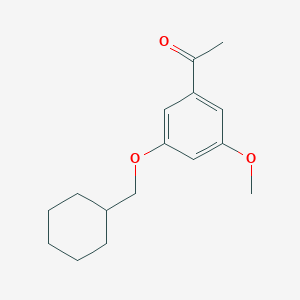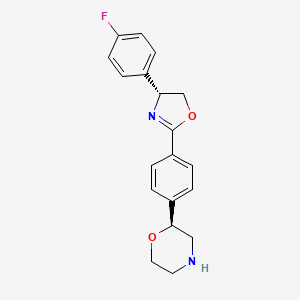
1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea
概要
説明
1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea is a complex organic compound that features a benzyl group, a piperidine ring, and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ureido group and the pyridine moiety. The final step involves the benzylation of the compound. Reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of potentially hazardous reagents and conditions.
化学反応の分析
Types of Reactions
1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-pyridine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Indazole derivatives: Known for their anti-inflammatory and anticancer activities.
Imidazole derivatives: Widely used in medicinal chemistry for their broad range of biological activities.
Pyrrolo[3,4-c]pyridine derivatives: Investigated for their potential as GPR119 agonists.
Uniqueness
1-(1-Cbz-4-piperidyl)-1-(2-chloro-3-pyridyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H21ClN4O3 |
|---|---|
分子量 |
388.8 g/mol |
IUPAC名 |
benzyl 4-[carbamoyl-(2-chloropyridin-3-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21ClN4O3/c20-17-16(7-4-10-22-17)24(18(21)25)15-8-11-23(12-9-15)19(26)27-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H2,21,25) |
InChIキー |
YERWBUDFGKQUBJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N(C2=C(N=CC=C2)Cl)C(=O)N)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-(3-Methoxy-phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amine](/img/structure/B8286305.png)
